N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C27H27N5O2 and a molecular weight of 453.549 g/mol This compound is known for its unique structural features, which include a pyrazole ring, a dimethylamino group, and a methoxyphenyl group
Preparation Methods
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves several steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux for several hours to yield the desired product.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, although specific studies are required to confirm these effects.
Medicine: The compound’s potential therapeutic applications are of interest, particularly in the development of new drugs. Its structural features suggest it could interact with biological targets in a specific manner, making it a candidate for drug discovery.
Industry: While industrial applications are limited, the compound’s unique properties could be leveraged in the development of specialized materials or chemical processes.
Mechanism of Action
The exact mechanism of action for N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is not well-documented. its molecular structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methoxybenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide: This compound has a methoxy group instead of a methyl group, which may alter its chemical and biological properties.
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide: The presence of a diethylamino group instead of a dimethylamino group could affect its reactivity and interactions with biological targets.
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide: This compound features a phenylethoxy group, which may influence its solubility and overall chemical behavior.
These comparisons highlight the uniqueness of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide and its potential for diverse applications.
Properties
Molecular Formula |
C27H27N5O2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H27N5O2/c1-19-4-6-21(7-5-19)18-34-24-14-10-22(11-15-24)25-16-26(30-29-25)27(33)31-28-17-20-8-12-23(13-9-20)32(2)3/h4-17H,18H2,1-3H3,(H,29,30)(H,31,33)/b28-17+ |
InChI Key |
GNEKVHRQAAGLPE-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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